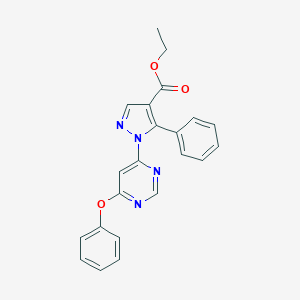![molecular formula C16H10F2N4S B287256 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287256.png)
3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained interest in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes or proteins involved in cell growth and division. It may also induce apoptosis by activating caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been found to induce DNA damage and inhibit DNA synthesis. In addition, it has been reported to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, there are also limitations to using this compound in lab experiments. It may have limited solubility in certain solvents and may be toxic at high concentrations.
Orientations Futures
There are several future directions for research on 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential applications in medicine, including its anticancer, antifungal, and antibacterial properties. Another direction is to study its mechanism of action in more detail to understand how it inhibits cell growth and induces apoptosis. Additionally, future research could focus on improving the synthesis method and exploring its potential as a lead compound for drug development.
Conclusion:
In conclusion, 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in various scientific studies. It has potential applications in medicine, including its anticancer, antifungal, and antibacterial properties. The synthesis method has been reported in various studies, and the mechanism of action is not fully understood. Future research could focus on further investigating its potential applications, studying its mechanism of action, and improving the synthesis method.
Méthodes De Synthèse
The synthesis of 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in various studies. One of the methods involves the reaction of 4-fluorobenzylamine and 2-fluorobenzoyl chloride in the presence of triethylamine and 1,2,4-triazole-3-thiol. The reaction mixture is then refluxed in ethanol to yield the desired product. Another method involves the reaction of 4-fluorobenzylamine, 2-fluorobenzoyl chloride, and 1,2,4-triazole-3-thiol in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed and purified to obtain the desired product.
Applications De Recherche Scientifique
3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in medicine. It has been reported to have anticancer, antifungal, and antibacterial properties. In one study, it was found to inhibit the growth of breast cancer cells and induce apoptosis. In another study, it was found to have antifungal activity against Candida albicans. It has also been reported to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C16H10F2N4S |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
6-(2-fluorophenyl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10F2N4S/c17-11-7-5-10(6-8-11)9-14-19-20-16-22(14)21-15(23-16)12-3-1-2-4-13(12)18/h1-8H,9H2 |
Clé InChI |
BMUZVAUPICFUSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)F |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B287184.png)



![6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287193.png)
![3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287194.png)
![6-[(4-Fluorophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287195.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287196.png)